![molecular formula C11H13N3O B7628914 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide, also known as IQ or 2-Amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is produced during the cooking of meat at high temperatures. It is classified as a mutagen and a carcinogen, and has been linked to the development of several types of cancer, including colorectal, pancreatic, and breast cancer. Despite its harmful effects, IQ has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies.
作用機序
The mechanism of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide involves the formation of reactive metabolites that can interact with DNA and other cellular macromolecules. This compound is metabolized by cytochrome P450 enzymes in the liver to form several reactive intermediates, including 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline (N-OH-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide) and 2,3-dihydroxy-3-methylimidazo[4,5-f]quinoline (N-OH-Methis compound). These metabolites can undergo further oxidation and conjugation reactions to form DNA adducts and other reactive species.
Biochemical and Physiological Effects
This compound has been shown to induce a variety of biochemical and physiological effects in cells and tissues. It can cause oxidative stress and inflammation, leading to DNA damage and cell death. This compound has also been shown to disrupt cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. In addition, this compound can affect the expression of genes involved in metabolism, detoxification, and DNA repair, leading to altered cellular function and increased susceptibility to carcinogenesis.
実験室実験の利点と制限
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has several advantages as a model compound for studying carcinogenesis. It is a potent mutagen that can induce DNA damage and promote the growth of cancer cells. It is also relatively stable and easy to synthesize in the laboratory. However, there are also limitations to using this compound in lab experiments. It is highly toxic and can pose a health hazard to researchers if not handled properly. In addition, its mutagenic and carcinogenic properties make it unsuitable for use in human studies.
将来の方向性
There are several future directions for research on N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and its role in carcinogenesis. One area of focus is on developing new cancer therapies that target the mechanisms of action of this compound and other heterocyclic aromatic amines. Another area of research is on identifying dietary and lifestyle factors that can reduce the formation and exposure to this compound and other carcinogenic compounds in food. Finally, there is a need for further research on the genetic and epigenetic factors that influence susceptibility to carcinogenesis and the role of this compound in cancer development.
合成法
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can be synthesized in the laboratory by heating creatinine, a natural compound found in muscle tissue, with glyoxal or methylglyoxal in the presence of an acid catalyst. The resulting mixture undergoes cyclization and dehydration reactions to form this compound. The purity of the synthesized this compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学的研究の応用
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has been extensively studied in scientific research as a model compound for understanding the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage, including adduct formation and strand breaks, leading to mutations and chromosomal aberrations. This compound has also been shown to activate oncogenes and suppress tumor suppressor genes, promoting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-14-7-10(13-11(8)14)6-12-9(2)15/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFOMWAJKODIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
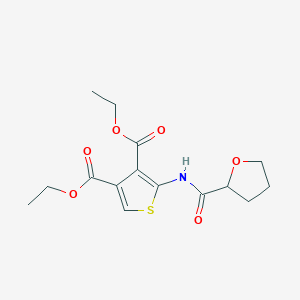
![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
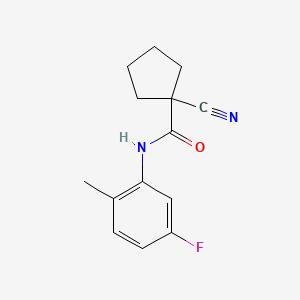
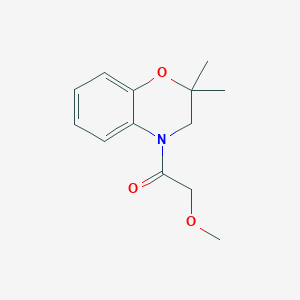
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)
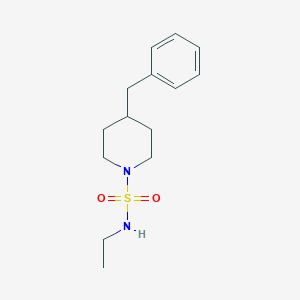
![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)
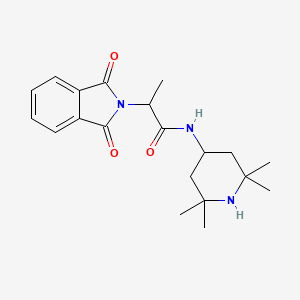
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)
